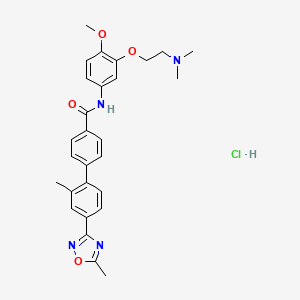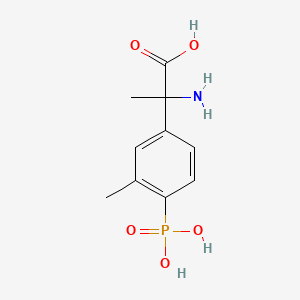
7-Propyl spirolactone
概要
説明
Synthesis Analysis
The synthesis of spirolactone-type diterpenoids, which includes 7-Propyl spirolactone, involves complex oxidation patterns and bond formations . There are two subtypes of these diterpenoids, spirolactone-type (7,20-lactone) and enmein-type (1,7-lactone) . Spirolactone-type diterpenoids have many modifiable sites, allowing for the linking of various substituents, suitable for further medicinal study .Molecular Structure Analysis
Spirolactone-type diterpenoids, including 7-Propyl spirolactone, have distinct chemical skeletons . They are characterized by their interesting molecular skeleton, complex oxidation patterns, and bond formation .Chemical Reactions Analysis
Spirolactone-type diterpenoids undergo various chemical reactions. For instance, they can be transformed into functionalized structures through photoinduced dearomatization . This process can be performed via either aerobic photocatalysis or anaerobic photooxidation .科学的研究の応用
Management of Heart Failure
Spironolactone is a mineralocorticoid receptor antagonist indicated for the management of heart failure with reduced ejection fraction (HFrEF). It has been shown to significantly lower the incidence of heart failure hospitalizations among HF patients with preserved ejection fraction (HFpEF) .
2. Treatment for Alcohol Use Disorder (AUD) Recent research suggests that mineralocorticoid receptor (MR) antagonism via spironolactone may represent a novel pharmacological treatment for AUD. In a retrospective cohort study, spironolactone dispensation was associated with a reduction in weekly alcohol use about 6 months later .
Treatment for Alopecia
Spironolactone has gained attention for treating alopecia due to its potent anti-androgenic properties .
作用機序
Target of Action
7-Propyl spirolactone, also known as Spironolactone, primarily targets the mineralocorticoid receptors . These receptors are found in the distal renal tubules and collecting ducts of the kidneys . The compound acts as an antagonist to these receptors, blocking the action of aldosterone, a hormone that regulates water and salt balance in the body .
Mode of Action
7-Propyl spirolactone competes with aldosterone for binding sites on the mineralocorticoid receptors . By binding to these receptors, it inhibits the action of aldosterone, leading to increased excretion of sodium and water, while conserving potassium and hydrogen ions . This results in a diuretic effect, reducing fluid retention in the body .
Biochemical Pathways
The action of 7-Propyl spirolactone affects the renin-angiotensin-aldosterone system . By blocking the action of aldosterone, it disrupts the normal sodium and water reabsorption process in the kidneys . This leads to increased excretion of sodium and water, reducing fluid buildup in the body .
Pharmacokinetics
As a prodrug, the effects of 7-Propyl spirolactone are largely mediated by its metabolites, 7α-thiomethylspironolactone and canrenone . These metabolites are ultimately eliminated through the urine . The pharmacokinetics of this compound is highly variable between patients, with body weight explaining a significant part of this variability .
Result of Action
The primary result of 7-Propyl spirolactone’s action is the reduction of fluid retention in the body . This makes it effective in treating conditions such as hypertension, heart failure, and edema . Additionally, due to its anti-androgenic effects, it can also be used off-label to treat hyperandrogenism and its associated symptoms, such as hirsutism and acne .
Action Environment
The action, efficacy, and stability of 7-Propyl spirolactone can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the patient’s diet, particularly their intake of potassium-rich foods, as the drug can cause hyperkalemia . Furthermore, the drug’s action can be influenced by the patient’s kidney function, as impaired renal function can affect the drug’s elimination and increase the risk of hyperkalemia .
Safety and Hazards
将来の方向性
Spirolactone-type diterpenoids, including 7-Propyl spirolactone, have attracted great interest from experts and scholars due to their unique molecular skeletons and promising bioactivities . They pose enormous potential to serve as promising candidates for drug development . The future research directions include the discovery of new natural products containing the spirolactone framework and the disclosure of the potential bioactivities of these chemical entities .
特性
IUPAC Name |
(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propan-2-ylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O3/c1-15(2)18-14-16-13-17(26)5-9-23(16,3)19-6-10-24(4)20(22(18)19)7-11-25(24)12-8-21(27)28-25/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19-,20-,22+,23-,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMMPTDKHYFNQT-BTRFTSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997992 | |
| Record name | 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Propyl spirolactone | |
CAS RN |
76676-33-0 | |
| Record name | 7-Propyl spirolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076676330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10997992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



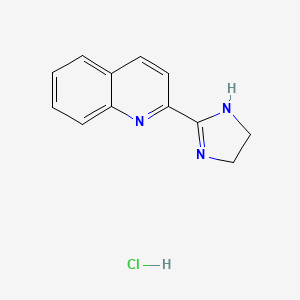
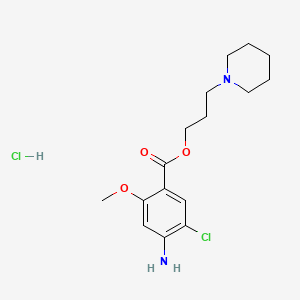

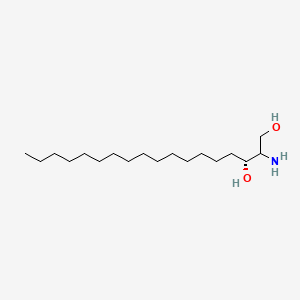
![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)
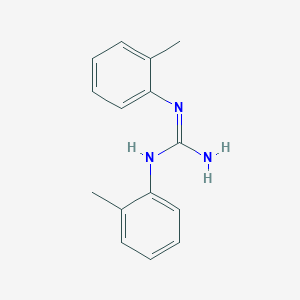
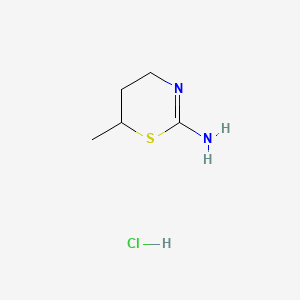
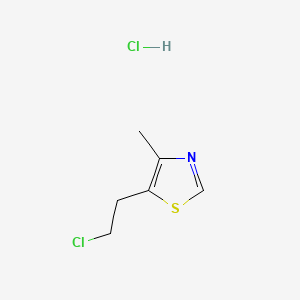
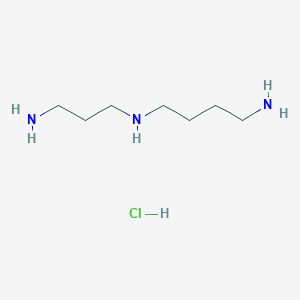
![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)
